B1574579 CBT-1

CBT-1

カタログ番号 B1574579
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.

科学的研究の応用

Efficacy in Diverse Populations

CBT has been explored across various populations and settings. A study demonstrated that CBT conducted by novice therapists was effective in reducing symptoms and distress among community hostel residents with treatment-resistant schizophrenia in Hong Kong (Ng, Hui, & Lui Pau, 2008). Similarly, group CBT for depression indicated a significant reduction in interpersonal distress compared to individual CBT, showcasing the therapy's adaptability and potential in diverse group settings (Peterson, 2016).

Digital and Computerized CBT

The advent of technology has introduced digital and computerized versions of CBT. A randomized controlled trial highlighted the clinical efficacy of computerized CBT in treating anxiety and depression in primary care, demonstrating the therapy's flexibility and effectiveness in digital formats (Proudfoot et al., 2004).

CBT for Specific Conditions

CBT has shown promising results in addressing specific conditions. For instance, a study on the role of executive functioning in CBT revealed that some older adults with executive dysfunction exhibited decreased benefit from CBT, indicating the importance of tailoring the therapy to individual cognitive profiles (Mohlman & Gorman, 2005). Furthermore, a school-based mental health program using CBT for traumatized Latino immigrant children demonstrated a decline in trauma-related mental health problems, illustrating CBT's applicability in educational and multicultural contexts (Kataoka et al., 2003).

CBT and Medical Conditions

CBT has also been integrated into interventions for medical conditions. A randomized, controlled trial of a digital behavioral therapeutic application delivering CBT aimed to improve glycemic control in adults with type 2 diabetes, suggesting CBT's potential in chronic disease management (Hsia et al., 2022).

Supervision and Training in CBT

The scientific approach to CBT extends to supervision and training practices. A systematic review emphasized the need for an empirically-supported model to support improvements in CBT supervision practice, reflecting the ongoing efforts to refine and optimize CBT delivery (Milne et al., 2010).

特性

製品名

CBT-1

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CBT1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。